2-[(Pentan-3-yl)amino]cyclohexan-1-ol
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Overview
Description
2-[(Pentan-3-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C11H23NO. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a pentan-3-ylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentan-3-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with pentan-3-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C). The reaction proceeds as follows:
Reductive Amination: Cyclohexanone reacts with pentan-3-ylamine in the presence of a reducing agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Pentan-3-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2-[(Pentan-3-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Pentan-3-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A ketone derivative of cyclohexane.
Pentan-3-ylamine: An amine with a pentane chain.
Uniqueness
2-[(Pentan-3-yl)amino]cyclohexan-1-ol is unique due to the combination of a cyclohexane ring with both a hydroxyl group and a pentan-3-ylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(pentan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-9(4-2)12-10-7-5-6-8-11(10)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
GGTMVHIRPRQMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCCCC1O |
Origin of Product |
United States |
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